Cas no 38168-82-0 ((2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)])
![(2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)] structure](https://de.kuujia.com/scimg/cas/38168-82-0x500.png)
38168-82-0 structure
Produktname:(2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)]
(2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)] Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)]
- 3-Phosphoglyceroyl-phosphate
- 3-Phospho-D-glyceroyl-phosphate
- 1,3-Biphosphoglycerate
- 1,3-Diphosphateglycerate
- 3-phospho-D-glyceroyl dihydrogen phosphate
- (R)-2-Hydroxy-3-(phosphonooxy)-1-monoanhydride with phosphoric propanoic acid
- Glycerate 1,3-bisphosphate
- 13-DPG
- Glyceric acid 1,3-biphosphate
- 2-Hydroxy-3-(phosphonooxy)-Propanoate
- 1,3-Diphosphoglycerate
- 3-P-Glyceroyl-P
- 2-Hydroxy-3-(phosphonooxy)-Propanoic acid
- 3-Phosphoglyceroyl phosphate
- 1,3-Biphosphoglyceric acid
- Phosphoglyceroyl-P
- 1,3-Bisphospho-D-glycerate
- 3-Phospho-D-glyceroyl phosphate
- 3-Phosphoglyceroyl-P
- 1,3-Bis-phosphoglycerate
- 1,3-Bisphosphoglycerate
- Glycerate 1,3-Biphosphate
- Glycerate 1,3-diphosphate
- 2-Hydroxy-3-(phosphonooxy)-Propanoic acid 1-anhydride with phosphorate
- P-Glyceroyl-P
- 2-Hydroxy-3-(phosphonooxy)-Propanoic acid 1-anhydride with phosphoric acid
- DPG
- 3-phosphonato-D-glyceroyl phosphate tetraanion
- (2R)-3-phospho-glyceroyl phosphate
- Q27098334
- phosphono (2R)-2-hydroxy-3-phosphonooxypropanoate
- C00236
- 38168-82-0
- X15
- (2R)-2-hydroxy-1-oxopropane-1,3-diyl bis(dihydrogen phosphate)
- 1,3-bisphospho-d-glyceric acid
- DTXSID101305707
- 1,3-bisphosphoglyceric acid
- CHEBI:16001
- SCHEMBL4360927
- D-Glycerate 1,3-diphosphate
- Propanoic acid, 2-hydroxy-3-(phosphonooxy)-, 1-anhydride with phosphoric acid, (2R)-
-
- Inchi: InChI=1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11)
- InChI-Schlüssel: LJQLQCAXBUHEAZ-UHFFFAOYSA-N
- Lächelt: O[C@H](COP(O)(O)=O)C(=O)OP(O)(O)=O
Berechnete Eigenschaften
- Genaue Masse: 265.95927044g/mol
- Monoisotopenmasse: 265.95927044g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 6
- Komplexität: 311
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.379
- Topologische Polaroberfläche: 171Ų
(2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)] Verwandte Literatur
-
1. The synthesis of novel bisphosphonates as inhibitors of phosphoglycerate kinase (3-PGK)Neil A. Caplan,Christopher I. Pogson,David J. Hayes,G. Michael Blackburn J. Chem. Soc. Perkin Trans. 1 2000 421
38168-82-0 ((2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)]) Verwandte Produkte
- 288312-08-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide)
- 1565713-18-9(1-Ethynyl-2-propoxybenzene)
- 306280-68-2(4-(4-phenyl-1,3-thiazol-2-yl)carbamoylbutanoic acid)
- 2016-56-0(Dodecylamine Acetate)
- 1795089-76-7(4-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one)
- 2229589-98-2(4-(5-phenylthiophen-2-yl)butan-2-ol)
- 1566504-44-6(3-cyclopentyl-3-fluoropropan-1-amine)
- 28834-95-9(1-amino-2-(pentafluorophenyl)propan-2-ol)
- 2034383-46-3(N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 1432064-86-2(5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine)
Empfohlene Lieferanten
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
CN Lieferant
Großmenge
